An In-depth Technical Guide to H-Cys(Trt)-OtBu.HCl: Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to H-Cys(Trt)-OtBu.HCl: Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S-Trityl-L-cysteine tert-butyl ester hydrochloride, commonly abbreviated as H-Cys(Trt)-OtBu.HCl. This crucial amino acid derivative is a cornerstone in modern peptide synthesis, offering strategic protection of the reactive thiol group of cysteine. This document details its chemical and physical properties, molecular structure, and provides in-depth experimental protocols for its application, particularly in the context of solid-phase peptide synthesis (SPPS).
Core Chemical and Physical Properties
H-Cys(Trt)-OtBu.HCl is a protected form of the amino acid L-cysteine. The trityl (Trt) group protects the sulfhydryl side chain, while the tert-butyl (OtBu) ester protects the C-terminal carboxylic acid. The hydrochloride salt enhances its stability and handling as a laboratory reagent. These protecting groups are strategically chosen for their specific labilities, playing a critical role in orthogonal peptide synthesis strategies.
Table 1: Chemical and Physical Properties of H-Cys(Trt)-OtBu.HCl
| Property | Value | Reference(s) |
| CAS Number | 158009-03-1 | [1][2][3][4] |
| Molecular Formula | C₂₆H₃₀ClNO₂S | [1][2][3][4] |
| Molecular Weight | 456.04 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder or solid | [2][4][5] |
| Purity | ≥95-96% | [2][3] |
| IUPAC Name | tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate;hydrochloride | [1][2] |
| Synonyms | S-Trityl-L-cysteine t-butyl ester hydrochloride, H-L-Cys(Trt)-OtBu·HCl | [1][3][5] |
| Storage Conditions | Store at room temperature under an inert atmosphere. | [2][3] |
Molecular Structure and Functionality
H-Cys(Trt)-OtBu.HCl possesses two key protecting groups that are fundamental to its utility in peptide synthesis:
-
S-Trityl (Trt) Group: This bulky triphenylmethyl group provides robust protection for the highly nucleophilic thiol side chain of cysteine.[6] This prevents undesired side reactions, most notably the formation of disulfide bonds, during the iterative steps of peptide chain elongation.[6] The Trityl group is highly acid-labile and is typically removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).[6][7]
-
O-tert-Butyl (OtBu) Ester: The tert-butyl ester protects the C-terminal carboxyl group. This group is stable under the basic conditions used for the removal of the temporary N-terminal Fmoc protecting group in Fmoc-based SPPS.[8] Similar to the Trityl group, the OtBu ester is cleaved under strong acidic conditions, such as treatment with TFA.[8]
The hydrochloride salt form of the molecule ensures that the N-terminal amine is protonated, which improves the compound's stability and handling characteristics.
Application in Peptide Synthesis: Experimental Protocols
H-Cys(Trt)-OtBu.HCl is a versatile building block primarily used in the initial stages of solid-phase peptide synthesis (SPPS), where it can be coupled to a resin to begin the peptide sequence, or in solution-phase synthesis. The following protocols are representative of the use of similarly protected cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH) in a standard Fmoc/tBu SPPS workflow.
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporation of a Cysteine Residue
This protocol outlines the standard cycle for elongating a peptide chain on a solid support, which would follow the initial coupling of H-Cys(Trt)-OtBu.HCl to the resin. For subsequent cysteine additions, Fmoc-Cys(Trt)-OH would be used.
1. N-terminal Fmoc Deprotection:
- Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
- Procedure:
- Swell the peptide-resin in DMF.
- Treat the resin with the 20% piperidine solution for 3-5 minutes with agitation.
- Drain the solution.
- Add a fresh portion of the 20% piperidine solution and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[6]
- Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove piperidine and dibenzofulvene byproducts.[6]
2. Amino Acid Coupling:
- Materials: Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH, 3-5 equivalents), coupling reagent (e.g., HBTU, HATU, or DIC/OxymaPure, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents).
- Procedure:
- In a separate vessel, dissolve the Fmoc-amino acid and coupling reagent (and HOBt/OxymaPure if using a carbodiimide) in a minimal amount of DMF.
- Add the base (DIPEA) to the activation mixture.
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the mixture for 1-2 hours at room temperature.[6]
- Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.[6]
- If the coupling is incomplete, the step can be repeated.
- Drain the coupling solution and wash the resin extensively with DMF and dichloromethane (DCM).
3. Capping (Optional):
- To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.
Protocol 2: Cleavage and Global Deprotection
This protocol describes the final step where the synthesized peptide is cleaved from the resin, and all acid-labile side-chain protecting groups, including the S-Trityl and O-tert-butyl groups, are removed.
1. Resin Preparation:
- After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum for at least 1 hour.[9]
2. Cleavage Cocktail Preparation:
- Standard Cocktail (for most peptides): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[7][9]
- Cocktail for Peptides Prone to Oxidation: 92.5% TFA, 2.5% 1,2-ethanedithiol (EDT), 2.5% TIS, 2.5% H₂O.[9]
- Note: Always prepare the cleavage cocktail fresh and perform all steps involving TFA in a well-ventilated fume hood.[9]
3. Cleavage Reaction:
- Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).[9]
- Incubate the mixture at room temperature with gentle agitation for 2-4 hours.[9]
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[7]
- Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[9]
- Collect the precipitated peptide by centrifugation or filtration.[7]
- Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.[9]
- Dry the crude peptide pellet under vacuum.[9]
5. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involving H-Cys(Trt)-OtBu.HCl and its derivatives in peptide synthesis.
Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis (SPPS).
References
- 1. H-Cys(Trt)-OtBu.HCl | C26H30ClNO2S | CID 69052281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl (2R)-2-amino-3-(tritylsulfanyl)propanoate hydrochloride | 158009-03-1 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. H-Cys(Trt)-OtBu.HCl | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
